1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Overview
Description
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their presence in many biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives often involves the use of protecting groups to shield certain functional groups from reaction conditions. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, which can be removed by oxidative debenzylation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Additionally, the synthesis of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride followed by reaction with (3-bromo-4-pyridyl)triisopropoxytitanium leads to 2-acylindole-3-carboxylic acids, which can be further deprotected to yield other indole derivatives . These methods demonstrate the versatility of indole synthesis and the utility of methoxybenzyl groups as protecting groups.
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various substituents affecting the overall geometry of the molecule. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a dihedral angle between the indole and the 4-methoxyphenyl ring systems, indicating the spatial arrangement of these groups . Such structural information is crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The synthesis of 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid involves multiple steps, including Fischer indole synthesis and hydrolysis of the ester group . Another example is the selective N-debenzylation of N-benzylindole derivatives, which can be achieved with aluminum chloride in anisole at room temperature . These reactions highlight the chemical transformations that indole derivatives can undergo, which are essential for the development of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate revealed that the genuine synthetic specimen had different physical properties from those previously reported, underscoring the importance of accurate characterization in the study of these compounds . Additionally, the preparation of hydroxyindole-3-carboxylic acids from benzyloxyindoles and their subsequent hydrolysis and debenzylation provides insight into the reactivity and stability of these compounds .
Scientific Research Applications
Synthesis of Ellipticine and Other Compounds
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid has been utilized in the synthesis of complex organic compounds. Notably, it has been used in the synthesis of ellipticine, a compound with significant pharmacological interest, particularly in cancer research. The process involves the reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with various agents to yield 2-acylindole-3-carboxylic acids, which are further processed to form ellipticine (Miki, Hachiken, & Yanase, 2001).
Application in Esterification and Protecting Group Chemistry
The compound has been found useful in the formation of PMB esters, a process of significant interest in organic synthesis. This application is particularly important for the esterification of complex or sensitive substrates where common techniques may lead to decomposition (Shah, Russo, Howard, & Chisholm, 2014).
Development of Antitumor Agents
Research has explored the use of 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid in the development of new indole derivatives containing pyrazoles with potential antitumor activity. These compounds have been tested in-vitro for tumor cell-growth inhibition, indicating its significance in medicinal chemistry (Farghaly, 2010).
Protecting Group in Carboxylic Acids
This compound has been used as a protecting group for carboxylic acids. Its unique properties make it suitable for selective protection in the presence of other functional groups, which is a crucial aspect in complex organic syntheses (Wang, Golding, & Potter, 2000).
Role in Synthesis of Functionalized Indoles
It plays a role in the synthesis of functionalized indoles and related compounds. This is crucial in the creation of diverse organic molecules, which can have applications ranging from material science to pharmacology (Forbes, Johnson, & Thompson, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFMDSBCVQSAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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